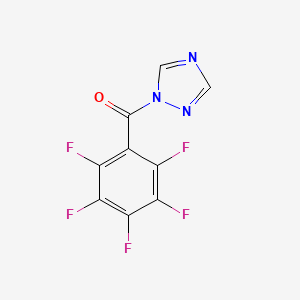![molecular formula C24H6F26S3 B14212619 2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene CAS No. 630045-89-5](/img/structure/B14212619.png)
2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene is a fluorinated thiophene derivative. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it highly hydrophobic and chemically stable. It is used in various scientific research fields due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a strong base such as sodium hydride (NaH) to deprotonate the thiophene, followed by nucleophilic substitution with the fluorinated alkyl bromide.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated or alkylated thiophene derivatives.
Aplicaciones Científicas De Investigación
2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of advanced materials, including conductive polymers and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its fluorescence properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of high-performance coatings and as an additive in lubricants to enhance their properties.
Mecanismo De Acción
The mechanism of action of 2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene involves its interaction with molecular targets through hydrophobic and π-π interactions. The fluorine atoms enhance the compound’s stability and affinity for specific targets, making it effective in various applications. The pathways involved include:
Hydrophobic Interactions: The fluorinated alkyl chains interact with hydrophobic regions of proteins or membranes.
π-π Interactions: The thiophene rings interact with aromatic residues in proteins or other aromatic compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]benzene
- 2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]pyridine
Uniqueness
2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene is unique due to its high fluorine content, which imparts exceptional hydrophobicity and chemical stability. This makes it particularly useful in applications where resistance to harsh conditions is required.
Propiedades
Número CAS |
630045-89-5 |
|---|---|
Fórmula molecular |
C24H6F26S3 |
Peso molecular |
884.5 g/mol |
Nombre IUPAC |
2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C24H6F26S3/c25-13(26,15(29,30)17(33,34)19(37,38)21(41,42)23(45,46)47)7-3-5-51-11(7)9-1-2-10(53-9)12-8(4-6-52-12)14(27,28)16(31,32)18(35,36)20(39,40)22(43,44)24(48,49)50/h1-6H |
Clave InChI |
ZHHYPKWOJRTXBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C2=CC=C(S2)C3=C(C=CS3)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


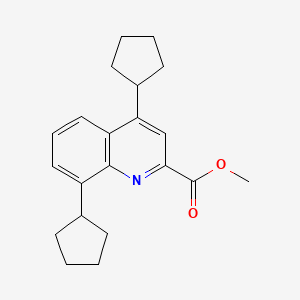
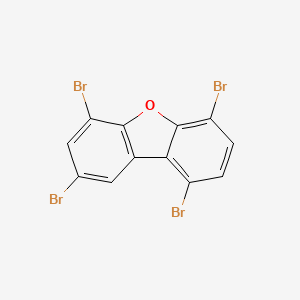
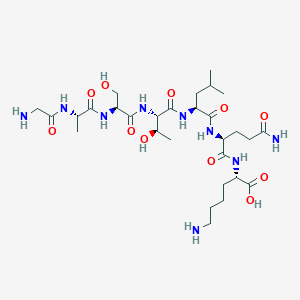
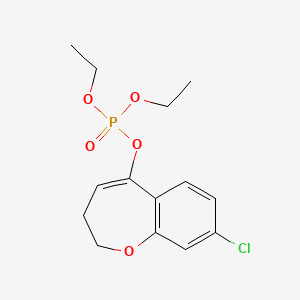
![2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B14212546.png)
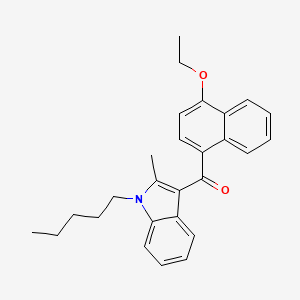
![9,9-Bis{4-[(prop-2-yn-1-yl)oxy]phenyl}-9H-fluorene](/img/structure/B14212553.png)
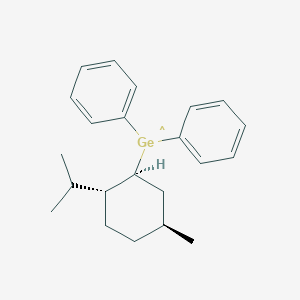
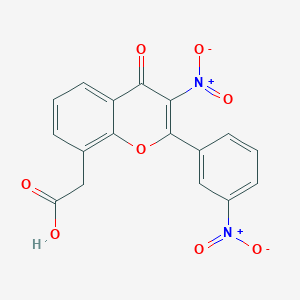
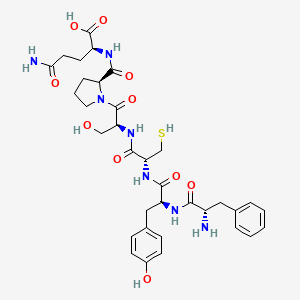
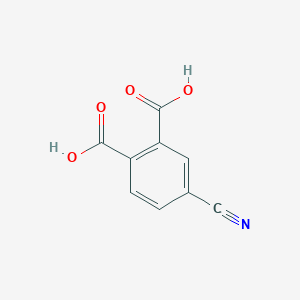
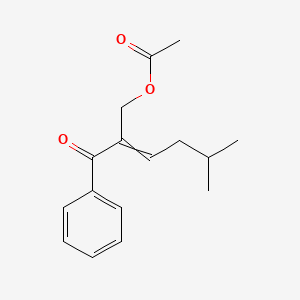
![N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B14212599.png)
